molecular formula C10H12BrNO2 B3046029 Methyl 2-amino-2-(3-bromophenyl)propanoate CAS No. 1183581-39-6

Methyl 2-amino-2-(3-bromophenyl)propanoate

Cat. No.: B3046029
CAS No.: 1183581-39-6
M. Wt: 258.11
InChI Key: SBLKKJBRKIWUQH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromophenyl)propanoate (CAS: 1184629-78-4) is a brominated aromatic compound with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Its structure features a methyl ester group, an amino group, and a 3-bromophenyl substituent attached to a central carbon atom (SMILES: CC(C1=CC(=CC=C1)Br)(C(=O)OC)N) . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and ester functionalities, which enable diverse derivatization pathways .

Properties

IUPAC Name

methyl 2-amino-2-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-4-3-5-8(11)6-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKKJBRKIWUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679100
Record name Methyl 2-amino-2-(3-bromophenyl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183581-39-6
Record name Methyl 2-amino-2-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(3-bromophenyl)alaninate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-bromophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromobenzaldehyde.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 3-bromo-β-nitrostyrene.

    Reduction: The nitro group in 3-bromo-β-nitrostyrene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting 3-bromo-β-amino styrene is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-amino-2-(3-bromophenyl)propanoate vs. Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate ()

  • Key Differences :
    • The compound in includes additional fluorine and benzyloxycarbonyl (Cbz) groups , increasing steric hindrance and altering reactivity.
    • The bromine substituent is positioned at the 4-bromobenzyl group rather than the 3-bromophenyl ring in the target compound.
    • Molecular weight (500.35 g/mol ) is significantly higher due to the expanded structure .

This compound vs. Ethyl 2-[(3-bromophenyl)methyl]-3-(methylamino)propanoate ()

  • Key Differences: Ester group: Ethyl vs. methyl ester, influencing solubility and hydrolysis kinetics.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bromine Position
This compound C₁₀H₁₂BrNO₂ 258.11 Methyl ester, amino 3-bromophenyl
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid (–10) C₁₂H₁₅BrO₂ 283.16 Carboxylic acid, methyl 3-bromo-4-ethylphenyl
Methyl 2-amino-2-(2-bromophenyl)propanoate () C₁₀H₁₂BrNO₂ 258.11 Methyl ester, amino 2-bromophenyl
  • Crystallography: The compound in crystallizes in a monoclinic system (P2₁) with cell parameters a = 5.4181 Å, b = 8.126 Å, and c = 26.305 Å , whereas 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid () has a refined crystal structure with a data-to-parameter ratio of 16.5 .

Target Compound :

Related Compounds :

  • 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid: Prepared by hydrolyzing its methyl ester derivative using KOH in methanol/acetone (yield: 41%) .
  • Heterocyclic Derivatives (): Synthesized via PPA-catalyzed cyclization of enamino esters at 130–140°C, yielding oxazoloquinolines and imidazolecarboxylates .

Biological Activity

Methyl 2-amino-2-(3-bromophenyl)propanoate, a chiral compound with the molecular formula C10H12BrNO2 and a molecular weight of approximately 258.11 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a bromophenyl moiety, and a methyl ester group. Its unique structure facilitates diverse interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of bromine enhances its reactivity and potential binding affinity to various receptors and enzymes.

The biological activity of this compound is attributed to several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with specific biological molecules, influencing their activity.
  • Halogen Bonding : The bromine atom participates in halogen bonding, which can enhance the compound's binding affinity to target proteins.
  • Modulation of Enzyme Activity : The compound has been shown to interact with enzymes, potentially altering their catalytic activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit monoamine uptake and other enzymatic activities. For instance, it has shown promise in inhibiting dopamine (DA), norepinephrine (NE), and serotonin (5HT) uptake in vitro .
  • Receptor Binding : It interacts with nicotinic acetylcholine receptors (nAChRs), demonstrating significant antagonistic properties against α4β2-nAChR subtypes . This interaction is crucial for exploring its potential as a therapeutic agent in treating neurological disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique characteristics of compounds related to this compound:

Compound NameStructural FeaturesUnique Characteristics
This compoundBrominated phenyl at position 3Potential for enzyme inhibition and receptor binding
Methyl 2-amino-2-(4-bromophenyl)propanoateBrominated phenyl at position 4Variability in pharmacological effects due to different positioning
Methyl 2-amino-2-(2-bromophenyl)propanoateBrominated phenyl at position 2Different reactivity profiles affecting biological activity

Case Studies and Research Findings

  • In Vitro Studies : Several studies have demonstrated that this compound effectively inhibits monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. For example, one study reported that the compound was significantly more potent than its analogs in inhibiting DA uptake .
  • In Vivo Studies : In animal models, the compound has shown potential neuroprotective effects by modulating receptor activity associated with pain and anxiety responses. Its ability to antagonize nicotine-induced effects suggests possible applications in addiction therapy.
  • Pharmacological Applications : Ongoing research is exploring the use of this compound as a lead structure for developing new therapeutic agents targeting neurological conditions such as depression and anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(3-bromophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(3-bromophenyl)propanoate

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